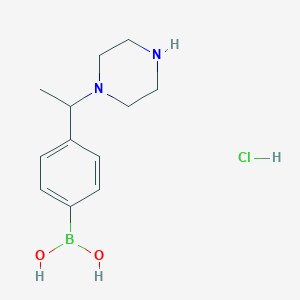

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride

Description

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative featuring a piperazine moiety linked to a phenyl ring via an ethyl chain. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, making them valuable in Suzuki-Miyaura cross-coupling reactions and protease inhibition . This compound’s structure combines the electron-deficient boron atom with a piperazine group, a common pharmacophore in drug design due to its solubility-enhancing and hydrogen-bonding capabilities. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

[4-(1-piperazin-1-ylethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2.ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(5-3-11)13(16)17;/h2-5,10,14,16-17H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNMCTLXDJBZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCNCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride typically involves multiple steps:

Synthesis of 4-Aminobenzoic Acid: This is the starting material for the synthesis.

Reaction with Piperazine: 4-Aminobenzoic acid is reacted with piperazine to form the intermediate compound.

Formation of Boronic Acid: The intermediate is then reacted with triphenylborane to yield (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can modify the piperazine ring or the phenyl group.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce boronic esters .

Scientific Research Applications

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in cross-coupling reactions.

Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Findings:

The 2-hydroxyethyl substituent (CAS 957060-95-6) introduces a polar hydroxyl group, improving aqueous solubility (logP reduced by ~1.5 units) .

Linker Modifications :

- Carbonyl linkers (e.g., in and ) reduce conformational flexibility but increase stability in hydrolytic environments .

- Carbamoyl linkers (CAS 913835-43-5) enable stronger hydrogen-bonding interactions with biological targets, such as proteases or kinases .

Pharmacological Relevance :

Biological Activity

(4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring , which is further substituted with a piperazine moiety . The piperazine ring enhances solubility and may improve biological interactions, making it a candidate for therapeutic applications.

The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for enzyme inhibition and receptor binding studies. Specifically, it interacts with serine or threonine residues in enzyme active sites, potentially inhibiting their activity. The piperazine moiety may also interact with various biological targets, including neurotransmitter receptors, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in relation to:

- Enzyme Inhibition : The compound has been studied as an inhibitor of proteases and kinases, which are vital in cancer and diabetes pathways. Boronic acids are known to inhibit enzymes involved in glucose metabolism and cancer cell proliferation .

- Serotonin Reuptake Inhibition : Similar compounds have shown potent serotonin (5-HT) reuptake inhibition, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin levels in the brain .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes effectively. For example:

- IC50 Values : Various studies report IC50 values in the micromolar range for enzyme inhibition, indicating moderate potency but significant potential for therapeutic applications .

Case Studies

Several case studies highlight the compound's efficacy:

- A study on related piperazine derivatives showed promising results in reducing immobility times in forced swimming tests in rats, suggesting antidepressant-like effects .

- Another investigation into boronic acid derivatives indicated their ability to form stable complexes with bacterial proteins, enhancing their antibacterial properties against pathogens like E. coli and Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromophenylboronic Acid | Bromine substituent on phenyl | Stronger electrophilic character due to bromine |

| 4-(Piperidin-1-yl)phenylboronic Acid | Piperidine instead of piperazine | Alters solubility and interaction profile |

| 4-Aminophenylboronic Acid | Amino group on phenyl | Potentially different bioactivity due to amino group |

| 3-Pyridylboronic Acid | Pyridine ring instead of phenyl | Different electronic properties affecting reactivity |

This table illustrates how (4-(1-(Piperazin-1-yl)ethyl)phenyl)boronic acid stands out due to its specific functional groups and potential interactions within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.